5-(Difluoromethyl)thiophene-2-carbaldehyde
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Overview
Description
5-(Difluoromethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C6H4F2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the thiophene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thiophene-2-carbaldehyde typically involves the introduction of the difluoromethyl group to the thiophene ring. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. Subsequent fluorination using reagents like diethylaminosulfur trifluoride (DAST) can introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-
Reduction: 2-Thiophenemethanol, 5-(difluoromethyl)-
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(Difluoromethyl)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)thiophene-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenecarboxaldehyde
- 5-Methyl-2-thiophenecarboxaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
Uniqueness
5-(Difluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs.
Properties
IUPAC Name |
5-(difluoromethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2OS/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQMHVWDLIOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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